molecular formula C8H14S B1383939 {Bicyclo[4.1.0]heptan-3-yl}methanethiol CAS No. 2025931-15-9

{Bicyclo[4.1.0]heptan-3-yl}methanethiol

Cat. No.: B1383939
CAS No.: 2025931-15-9
M. Wt: 142.26 g/mol
InChI Key: COXCNUAHIJVWPW-UHFFFAOYSA-N
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Description

{Bicyclo[4.1.0]heptan-3-yl}methanethiol (C₈H₁₄S) is a bicyclic organosulfur compound characterized by a norbornane-like framework (bicyclo[4.1.0]heptane) with a methanethiol (-CH₂SH) substituent at the 3-position. This structure confers unique steric and electronic properties, making it relevant in synthetic chemistry, catalysis, and materials science. The compound’s bicyclic core introduces ring strain, while the thiol group enables nucleophilic reactivity and participation in radical reactions.

Properties

IUPAC Name

3-bicyclo[4.1.0]heptanylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14S/c9-5-6-1-2-7-4-8(7)3-6/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXCNUAHIJVWPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2CC1CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Bicyclo[4.1.0]heptan-3-yl}methanethiol typically involves the following steps:

    Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic structure, which can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Methanethiol Group: The methanethiol group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the bicyclic compound with a thiolating agent such as methanethiol in the presence of a base like sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {Bicyclo[4.1.0]heptan-3-yl}methanethiol can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon by using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methanethiol group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Methanethiol, sodium hydride, and other bases.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding hydrocarbons.

    Substitution: Various thiol derivatives.

Scientific Research Applications

{Bicyclo[4.1.0]heptan-3-yl}methanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its thiol group.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {Bicyclo[4.1.0]heptan-3-yl}methanethiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to inhibition or modification of their activity. The bicyclic structure provides rigidity and specificity in binding to target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares {Bicyclo[4.1.0]heptan-3-yl}methanethiol with analogous bicyclic compounds, focusing on structural, reactivity, and functional differences.

Structural Analogues

Compound Name Molecular Formula Substituent(s) Key Properties/Applications Reference
{Bicyclo[4.1.0]heptan-3-yl}methanol C₈H₁₄O -CH₂OH Higher polarity due to hydroxyl group; used in collision cross-section studies
4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one C₁₀H₁₆O -C(O)-, -CH₃ (x3) Ketone functionality; used in fragrance and flavor industries
7,7-Difluorobicyclo[4.1.0]heptane-1-ethanamine C₉H₁₅F₂N -CH₂CH₂NH₂, -F (x2) Fluorinated derivative; liquid state; intermediates in drug synthesis
Bicyclo[3.1.0]hexane derivatives Varies Varies Smaller ring size (C₆ vs. C₇); higher ring strain; radical reactivity

Reactivity and Stability

  • Radical Reactivity: Bicyclo[4.1.0]heptane derivatives, such as norcarane (bicyclo[4.1.0]heptane), undergo hydroxylation via radical intermediates, producing rearranged alcohols (>50% yield) . The methanethiol group in this compound likely enhances radical scavenging or chain-transfer capabilities compared to hydrocarbons.
  • Acidity : The thiol (-SH) group is more acidic (pKa ~10) than hydroxyl (-OH, pKa ~15–20) or amine (-NH₂, pKa ~30–35) groups in analogues, enabling deprotonation under milder conditions .
  • Ring Strain : The bicyclo[4.1.0]heptane framework exhibits moderate ring strain compared to smaller bicyclo[2.1.0]pentane or larger bicyclo[5.1.0]octane systems, balancing stability and reactivity .

Physical Properties

  • Molecular Weight: Calculated as 142.26 g/mol (C₈H₁₄S), intermediate between {Bicyclo[4.1.0]heptan-3-yl}methanol (126.20 g/mol) and fluorinated ethanamine derivatives (175.22 g/mol) .
  • Boiling Point: Expected to be lower than methanol analogues (due to weaker hydrogen bonding) but higher than hydrocarbons (e.g., bicyclo[4.1.0]heptane).

Biological Activity

{Bicyclo[4.1.0]heptan-3-yl}methanethiol, an organic compound with the molecular formula C8_8H14_{14}S, is characterized by its unique bicyclic structure and a thiol group that grants it significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a bicyclic system consisting of a seven-membered ring fused to a three-membered ring, with a methanethiol group attached to the third carbon. This structural configuration is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its thiol group, which can form covalent bonds with electrophilic centers in proteins and enzymes. This interaction can lead to:

  • Inhibition of Enzymatic Activity : The thiol group can modify enzyme functions, potentially inhibiting their activity.
  • Protein Interactions : It may alter protein conformation or function through disulfide bond formation or other covalent modifications.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity by reducing reactive oxygen species (ROS) production and modulating antioxidant enzyme activities such as superoxide dismutase and catalase .

Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory pathways by affecting signaling molecules such as NF-κB and cytokines like IL-1β and IL-6 . This suggests its utility in managing conditions characterized by chronic inflammation.

Antiproliferative Activity

Studies have indicated that this compound may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of cyclin proteins . Its ability to inhibit multidrug-resistant tumor efflux pumps further enhances its potential as an anticancer agent.

Research Findings

Several studies highlight the biological significance of this compound:

  • Enzyme Mechanism Studies : The compound has been utilized in research to understand enzyme mechanisms due to its ability to interact with various biomolecules .
  • Therapeutic Applications : Ongoing research is exploring its potential as a precursor in drug development, particularly for therapeutic agents targeting cancer and inflammatory diseases .
  • Case Studies : A notable study demonstrated the compound's effectiveness in reducing tumor growth in animal models, supporting its role as a potential anticancer therapeutic .

Data Summary

Biological ActivityMechanismReferences
AntioxidantReduces ROS production; modulates antioxidant enzymes
Anti-inflammatoryModulates NF-κB; affects cytokine levels
AntiproliferativeInduces apoptosis; inhibits tumor efflux pumps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{Bicyclo[4.1.0]heptan-3-yl}methanethiol
Reactant of Route 2
{Bicyclo[4.1.0]heptan-3-yl}methanethiol

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